N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)quinoxaline-2-carboxamide hydrochloride
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Overview
Description
N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)quinoxaline-2-carboxamide hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a quinoxaline core, a piperazine ring substituted with a methylsulfonyl group, and an ethyl chain terminating in a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)quinoxaline-2-carboxamide hydrochloride typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of 1,2-diamines with 1,2-diketones or 1,2-dicarbonyl compounds. The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the introduction of the methylsulfonyl group via sulfonylation reactions. The final step involves the attachment of the ethyl chain and the carboxamide group, often using amide coupling reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group.
Reduction: Reduction reactions can target the quinoxaline core or the carboxamide group.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like thionyl chloride (SOCl2) for sulfonylation and various amines for nucleophilic substitution.
Major Products Formed:
Oxidation: Sulfones and sulfoxides.
Reduction: Reduced quinoxaline derivatives and amides.
Substitution: Substituted piperazines and methylsulfonyl derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological research, aiding in the study of enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antiviral, or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism by which N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)quinoxaline-2-carboxamide hydrochloride exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: These compounds share structural similarities and are used in research for their cholinesterase inhibition and neuroprotective properties.
2-(4-(methylsulfonyl)piperazin-1-yl)-1,3-thiazol-4-amine: This compound has a similar piperazine and methylsulfonyl group but differs in the heterocyclic core.
Uniqueness: N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)quinoxaline-2-carboxamide hydrochloride stands out due to its quinoxaline core, which imparts unique chemical and biological properties compared to other compounds with different heterocyclic structures.
Properties
IUPAC Name |
N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]quinoxaline-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3S.ClH/c1-25(23,24)21-10-8-20(9-11-21)7-6-17-16(22)15-12-18-13-4-2-3-5-14(13)19-15;/h2-5,12H,6-11H2,1H3,(H,17,22);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQGNTOWMAETRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CCNC(=O)C2=NC3=CC=CC=C3N=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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